N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211245-08-7
VCID: VC4526037
InChI: InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

CAS No.: 1211245-08-7

Cat. No.: VC4526037

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide - 1211245-08-7

Specification

CAS No. 1211245-08-7
Molecular Formula C14H14N4O2S
Molecular Weight 302.35
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19)
Standard InChI Key DZVSHYRHMLPJKA-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C

Introduction

Synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

General Synthetic Pathways

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions that integrate the benzo[d]thiazole and pyrazole moieties through amide bond formation. The general synthetic strategy includes:

  • Preparation of Benzo[d]thiazole Derivative: Starting from commercially available precursors such as o-phenylenediamine and ethyl bromoacetate, benzo[d]thiazoles are synthesized via cyclization reactions under acidic or basic conditions.

  • Functionalization with Ethoxy Group: The introduction of an ethoxy substituent at the desired position is achieved through electrophilic aromatic substitution or alkylation reactions.

  • Synthesis of Pyrazole Core: Pyrazoles are typically synthesized via condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds.

  • Amide Bond Formation: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole derivative using coupling agents such as carbodiimides (e.g., DCC or EDC) in the presence of catalysts like DMAP.

Reaction Conditions

The synthesis requires precise control over reaction conditions, including temperature, pH, solvent choice, and reaction time, to ensure high yields and purity of the target compound.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity in functionalization reactions.

  • Optimization of coupling reactions to minimize side products.

  • Purification of intermediates and final products.

Physicochemical Properties

Basic Properties

The physicochemical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are summarized in Table 3.1.

PropertyValue
Molecular FormulaC13H13N3O2SC13H13N3O2S
Molecular Weight275.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Spectroscopic Characterization

The structural elucidation of this compound is typically performed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}H NMR and 13C^{13}C NMR provide information on chemical shifts corresponding to protons and carbons in different environments.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands (e.g., C=O stretching for carboxamide).

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Biological Activities

Antimicrobial Properties

N-(4-Ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves inhibition of key enzymes involved in microbial metabolism or disruption of cell membrane integrity.

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines makes it a promising candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

Drug Development

Due to its diverse biological activities, N-(4-Ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is being explored as a lead compound for developing novel therapeutics for infectious diseases, cancer, and inflammatory disorders.

Molecular Targeting

Its unique structure allows for selective interaction with biological targets, making it suitable for use in precision medicine .

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